molecular formula C13H23BrO5 B11829064 Propargyl-PEG5-Br

Propargyl-PEG5-Br

Cat. No.: B11829064
M. Wt: 339.22 g/mol
InChI Key: LHPVARBMQIBDST-UHFFFAOYSA-N
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Description

Propargyl-PEG5-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and a bromine atom at the terminal ends of a PEG chain. This compound is widely used in various chemical and biological applications due to its unique properties, such as its ability to undergo click chemistry reactions and its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-Br can be synthesized through a series of chemical reactions involving the modification of commercially available PEG derivatives. One common method involves the nucleophilic substitution of a PEG derivative with a propargyl bromide. The reaction typically takes place in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-Br undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propargyl-PEG5-Br primarily involves its role as a linker in chemical reactions. The propargyl group allows for the formation of stable triazole linkages through CuAAC reactions, while the bromine atom provides a reactive site for further functionalization. In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking an E3 ubiquitin ligase ligand to a target protein ligand, thereby exploiting the ubiquitin-proteasome system .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H23BrO5

Molecular Weight

339.22 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C13H23BrO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-13H2

InChI Key

LHPVARBMQIBDST-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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